molecular formula C10H16O2 B12051215 2,4-Hexadienyl isobutyrate CAS No. 73545-16-1

2,4-Hexadienyl isobutyrate

Cat. No.: B12051215
CAS No.: 73545-16-1
M. Wt: 168.23 g/mol
InChI Key: CVYBRMSQMLJGOI-YTXTXJHMSA-N
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Description

2,4-Hexadienyl isobutyrate is an organic compound with the molecular formula C10H16O2. It is known for its use as a flavoring agent in the food industry, imparting a sweet pineapple odor with cinnamon undertones. This compound belongs to the class of carboxylic acid esters, where the carbon atom from the carbonyl group is attached to an alkyl or aryl moiety through an oxygen atom .

Preparation Methods

The synthesis of 2,4-Hexadienyl isobutyrate typically involves esterification reactions. One common method is the reaction between 2,4-hexadienol and isobutyric acid in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

2,4-Hexadienyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Hexadienyl isobutyrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: Researchers study its effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Beyond its use as a flavoring agent, it is also employed in the production of fragrances and other consumer products

Mechanism of Action

The mechanism of action of 2,4-Hexadienyl isobutyrate involves its interaction with molecular targets such as enzymes and receptors. As an ester, it can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biological activity and metabolism .

Comparison with Similar Compounds

2,4-Hexadienyl isobutyrate can be compared with other esters like:

    Ethyl acetate: Known for its use as a solvent and in flavorings.

    Methyl butyrate: Commonly used in fruit flavorings.

    Isobutyl acetate: Used in perfumes and as a solvent.

What sets this compound apart is its unique combination of a conjugated diene system and an isobutyrate ester group, which imparts distinct chemical properties and applications.

Properties

CAS No.

73545-16-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(2E,4E)-hexa-2,4-dienyl] 2-methylpropanoate

InChI

InChI=1S/C10H16O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+

InChI Key

CVYBRMSQMLJGOI-YTXTXJHMSA-N

Isomeric SMILES

C/C=C/C=C/COC(=O)C(C)C

Canonical SMILES

CC=CC=CCOC(=O)C(C)C

density

0.902-0.906

physical_description

Light yellow liquid;  Sweet, pineapple aroma with cinnamon undertones

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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